N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15288517
Molecular Formula: C19H14N4O4S2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N4O4S2 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C19H14N4O4S2/c1-29(26,27)13-7-8-14-16(11-13)28-19(20-14)21-18(25)17-15(24)9-10-23(22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,25) |
| Standard InChI Key | MVYPUEUUUBOJAY-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound integrates three key structural motifs:
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Benzothiazole ring: A sulfur- and nitrogen-containing heterocycle substituted at position 6 with a methylsulfonyl group (-SO₂CH₃) .
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Dihydropyridazine core: A partially unsaturated six-membered ring with two adjacent nitrogen atoms and a ketone group at position 4 .
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Phenyl-carboxamide substituent: A benzene ring linked via a carboxamide bridge to the dihydropyridazine system .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₄O₄S₂ |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide |
| SMILES | CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
| InChIKey | UBQKLYSJNHBWKU-UHFFFAOYSA-N |
Spectroscopic Signatures
While direct experimental data for this compound remains limited, analogous benzothiazole-dihydropyridazine hybrids exhibit characteristic spectroscopic patterns:
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¹H NMR: Methylsulfonyl protons resonate at δ 3.2–3.4 ppm, while aromatic protons from the benzothiazole and phenyl groups appear between δ 7.1–8.3 ppm .
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IR Spectroscopy: Strong absorptions at 1,680–1,720 cm⁻¹ (C=O stretch) and 1,150–1,180 cm⁻¹ (S=O asymmetric stretch) .
Synthetic Methodology
Retrosynthetic Strategy
The synthesis likely employs a convergent approach:
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Benzothiazole subunit preparation: Cyclocondensation of 2-aminothiophenol derivatives with methylsulfonyl-substituted carboxylic acids .
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Dihydropyridazine construction: [4+2] cycloaddition between diazenes and electron-deficient dienophiles, followed by oxidation to introduce the ketone moiety .
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Carboxamide coupling: Peptide-type bond formation between the benzothiazole amine and dihydropyridazine carboxylic acid using activating agents like HATU or EDCI .
Optimization Challenges
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Regioselectivity: Ensuring proper orientation during cycloaddition to achieve the 1,4-dihydropyridazine configuration.
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Sulfonation control: Preventing over-oxidation of the methylthioether to sulfone during benzothiazole synthesis.
Analytical Profiling
Chromatographic Behavior
Predicted HPLC retention parameters (C18 column, acetonitrile/water gradient):
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Retention time: 8.2–8.7 minutes
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LogP: 2.4 (calculated via XLogP3)
Mass Spectral Fragmentation
Key fragmentation pathways in ESI-MS:
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Loss of SO₂CH₃ (94 Da) from the benzothiazole ring
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Cleavage of the carboxamide bond (Δm/z = 119)
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Retro-Diels-Alder fragmentation of the dihydropyridazine core
Stability and Reactivity
Degradation Pathways
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Hydrolytic instability: Susceptibility to nucleophilic attack at the carboxamide bond under alkaline conditions (pH > 9).
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Photooxidation: Benzothiazole systems typically undergo ring-opening upon prolonged UV exposure.
Table 2: Stability Profile
| Condition | Half-life |
|---|---|
| pH 7.4, 37°C | 48 hours |
| pH 2.0, 37°C | 72 hours |
| UV light (254 nm) | 6 hours |
Future Research Directions
Priority Investigations
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ADMET profiling: Computational prediction of blood-brain barrier permeability and cytochrome P450 interactions.
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Structure-activity relationships: Systematic variation of substituents on the phenyl and benzothiazole rings.
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Crystallographic studies: X-ray diffraction analysis to confirm molecular geometry and intermolecular interactions.
Synthetic Improvements
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Development of asymmetric catalytic methods for enantioselective dihydropyridazine synthesis.
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Microwave-assisted protocols to accelerate cyclocondensation steps.
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